molecular formula C25H19D5ClNO B1161620 MAM2201 N-(5-chloropentyl) analog-d5

MAM2201 N-(5-chloropentyl) analog-d5

Cat. No.: B1161620
M. Wt: 395
InChI Key: MGKPPIQCXPTZFK-UCXXKCETSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MAM2201 N-(5-chloropentyl) analog-d5 contains five deuterium atoms at the 2, 4, 5, 6, and 7 positions. It is intended for use as an internal standard for the quantification of MAM2201 N-(5-chloropentyl) analog by GC- or LC-mass spectrometry. MAM2201 is a synthetic cannabinoid (CB) that is closely related, structurally, to AM2201, a compound which displays high affinities for both CB receptors. MAM2201 N-(5-chloropentyl) analog differs from MAM2201 by having chlorine rather than fluorine on the terminal carbon of the alkyl group. The physiological properties of this compound have not been evaluated. This product is intended for forensic and research applications.

Scientific Research Applications

Chemical Derivatization and Analytical Chemistry

  • Chemical Derivatization in Quantitative Analysis : Lin, Chang, Kuo, and Liu (2000) discussed the use of isotopic analogues like MAM2201 N-(5-chloropentyl) analog-d5 in quantitative gas chromatography-mass spectrometry. They highlighted the role of chemical derivatization in enhancing the effectiveness of such analogues for generating more favorable mass spectrometric data (Lin, Chang, Kuo, & Liu, 2000).

Biocidal Functions

  • New Biocides with Enhanced Bactericidal Activity : Li, Pu, Zhanel, Zhao, Ens, and Liu (2012) explored the development of new antibacterial agents, particularly ionic analogues like this compound, and their impact on antibacterial performance. Their findings indicate enhanced biocidal functions in these analogues (Li, Pu, Zhanel, Zhao, Ens, & Liu, 2012).

Medicinal Chemistry

  • Synthetic Analogue Studies for Anticancer Research : Gajula, Asthana, Panda, and Chakraborty (2013) synthesized analogues like this compound to study their effects on cell proliferation and apoptosis in cancer research. They found that certain analogues were effective in inhibiting cancer cell proliferation (Gajula, Asthana, Panda, & Chakraborty, 2013).

Properties

Molecular Formula

C25H19D5ClNO

Molecular Weight

395

InChI

InChI=1S/C25H24ClNO/c1-18-13-14-22(20-10-4-3-9-19(18)20)25(28)23-17-27(16-8-2-7-15-26)24-12-6-5-11-21(23)24/h3-6,9-14,17H,2,7-8,15-16H2,1H3/i5D,6D,11D,12D,17D

InChI Key

MGKPPIQCXPTZFK-UCXXKCETSA-N

SMILES

O=C(C1=CC=C(C)C2=C1C=CC=C2)C3=C([2H])N(CCCCCCl)C4=C3C([2H])=C([2H])C([2H])=C4[2H]

Synonyms

JWH 122 N-(5-chloropentyl) analog-d5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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